tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate
Description
This compound (CAS: 1217486-71-9) is a thiazole-carbamate derivative featuring a pyridine ring substituted with a 1-amino-2-methylpropan-2-yl group and a methylated thiazole core. Its molecular formula is C₁₈H₂₆N₄O₂S, with a molecular weight of 362.50 g/mol .
Properties
IUPAC Name |
tert-butyl N-[5-[2-(1-amino-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,10,19H2,1-6H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESQZXQAISLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, the compound can affect gene expression by acting as a transcriptional regulator, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their conformation and activity. For example, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, such as altered cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it may influence the levels of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s bioavailability and efficacy.
Biological Activity
Overview
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is a compound that has attracted significant attention in pharmaceutical research due to its diverse biological activities. Its unique structural properties, featuring a benzothiazole moiety linked to a cyclohexane ring, facilitate interactions with various biological targets, making it a promising candidate for therapeutic applications.
Enzyme Interactions
The compound has been shown to interact with cyclooxygenase enzymes (COX-1 and COX-2), inhibiting their activity and influencing inflammatory responses. This inhibition is crucial as it can lead to reduced production of pro-inflammatory mediators like prostaglandins, which are implicated in various inflammatory diseases.
Cellular Effects
In vitro studies indicate that 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine can inhibit cell proliferation and induce apoptosis in cancer cell lines. The compound modulates cell signaling pathways and gene expression related to cell cycle regulation and apoptosis, demonstrating potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action involves specific binding interactions with biomolecules. The compound's ability to inhibit enzyme activity is attributed to its binding at the active site of target enzymes, such as COX-1 and COX-2. Additionally, it has been observed to affect metabolic pathways, including the arachidonic acid pathway, further underscoring its role in regulating inflammatory processes .
Dosage Effects in Animal Models
Research indicates that the biological effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine vary with dosage in animal models. Low doses exhibit therapeutic effects, particularly anti-inflammatory and anticancer properties. Higher doses may lead to cytotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Stability and Temporal Effects
The stability of the compound under laboratory conditions influences its long-term efficacy. Studies have shown that while the compound remains stable under certain conditions, degradation over time can reduce its biological activity. This necessitates careful consideration of storage and handling protocols in experimental settings.
Research Applications
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine has been explored for various applications:
- Chemistry : As a building block for synthesizing complex organic molecules.
- Biology : Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
- Medicine : Explored for anti-inflammatory, anti-tubercular, and anticancer properties.
- Industry : Used in developing advanced materials and functionalized polymers .
Data Tables
| Biological Activity | IC50 Values | Target |
|---|---|---|
| COX-1 Inhibition | Varies (specific data needed) | Cyclooxygenase |
| COX-2 Inhibition | Varies (specific data needed) | Cyclooxygenase |
| Anticancer Activity | Varies (specific data needed) | Cancer Cell Lines |
| Apoptosis Induction | Varies (specific data needed) | Cancer Cell Lines |
Study on Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine demonstrated significant inhibition of COX enzymes in vitro, leading to decreased levels of inflammatory markers in treated animal models.
Cancer Cell Line Evaluation
In another investigation, various cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with notable apoptosis observed at higher concentrations.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator of biological targets. Its thiazole and pyridine components are known to interact with various biological systems.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by disrupting cellular pathways involved in cancer progression. The specific application of tert-butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate in this context remains to be fully explored but presents a promising avenue for future research.
Pharmacology
Pharmacological studies are essential for understanding the therapeutic potential of new compounds. The unique combination of functional groups in this compound may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Case Study: Enzyme Inhibition
Preliminary studies suggest that compounds with similar structures may act as enzyme inhibitors. For example, pyridine-based carbamates have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Future studies could investigate whether this compound exhibits similar inhibitory effects.
Biochemical Research
In biochemical research, the compound can serve as a tool for studying specific biological processes or pathways. Its ability to modulate protein interactions or enzymatic activities makes it a candidate for further investigation.
Case Study: Protein Interaction Studies
Research involving small molecules that target protein-protein interactions has gained traction. The thiazole and pyridine rings in this compound may facilitate binding to specific proteins, allowing researchers to elucidate the roles of these proteins in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
(a) Pyridine Substituents
- Target Compound: Contains a 1-amino-2-methylpropan-2-yl group at the pyridine's 2-position. This amino group increases solubility and provides a site for intermolecular interactions (e.g., hydrogen bonding) .
- Analog 1: tert-Butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate (CAS: 1217486-72-0) replaces the amino group with a cyano moiety.
- Analog 2 : Compounds in (e.g., 19–24 ) feature 4-(tert-butyl)phenyl substituents on the thiazole ring. These bulkier groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
(b) Thiazole Modifications
Physical and Chemical Properties
- The amino group in the target compound likely improves solubility compared to cyano or aryl-substituted analogs, as seen in and .
- Melting points for analogs with acyl or aryl groups (e.g., 174–176°C in ) suggest higher crystallinity due to planar structures, whereas the target compound’s amino group may reduce melting points via disrupted packing .
Preparation Methods
The synthesis typically involves coupling of suitably functionalized pyridine and thiazole derivatives, followed by introduction of the tert-butyl carbamate protecting group on the amine functionality. The key steps include:
- Preparation of the pyridinyl intermediate bearing the 1-amino-2-methylpropan-2-yl substituent.
- Formation of the thiazolylcarbamate moiety.
- Coupling of these fragments under controlled conditions to yield the target compound.
Detailed Preparation Method from Patent WO2019158550A1
A robust method described in WO2019158550A1 focuses on the preparation of tert-butyl carbamate derivatives related to pyridinyl-thiazolyl compounds, which are direct precursors to drugs like Edoxaban. The key features of this method are:
Starting Materials : Neutral (non-salt) forms of compounds analogous to the pyridinyl and thiazolyl fragments are used to avoid complications in reaction mixture viscosity and reagent addition order.
-
- The coupling reaction is carried out by mixing the starting materials with a base such as triethylamine.
- The reaction mixture is heated to approximately 50-60 °C and stirred for an extended period (typically 3 to 8 hours) to ensure completion.
- Careful temperature control is maintained, often between 20-25 °C during reagent addition, and cooling to 0-5 °C when adding excess base to control exothermicity.
-
- Simplified procedure without the need for strict order of reagent addition.
- High yield and purity of the target compound.
- Avoidance of dense reaction mixtures that are difficult to stir.
| Step | Temperature (°C) | Duration (hours) | Reagents/Notes |
|---|---|---|---|
| Mixing | ~50 | - | Starting materials + base |
| Stirring | 60 | 7 | Maintained temperature and stirring |
| Cooling | 0-5 | - | Addition of triethylamine slowly |
| Final Stirring | 20-25 | 3-8 | Reaction completion monitoring by HPLC |
This method yields tert-butyl carbamate derivatives with purity >99% as confirmed by HPLC and NMR analysis.
Synthesis Insights from Related Research (ACS Journal)
Research into related compounds with similar pyridinyl and carbamate functionalities provides additional insights:
- Protection of amine groups with tert-butoxycarbonyl (Boc) groups is commonly achieved using tert-butyl carbamate reagents under mild conditions.
- The pyridine ring is often functionalized via halogenation (e.g., bromination) followed by nucleophilic substitution with amines such as 1-amino-2-methylpropan-2-yl groups.
- Coupling reactions to form amide or carbamate linkages utilize bases like triethylamine and solvents such as dichloromethane (DCM).
- Reaction monitoring is typically done by NMR and HPLC to ensure complete conversion and high purity.
- Cyclization steps and protecting group manipulations are carried out under controlled temperatures to avoid side reactions.
Summary Table of Key Reaction Steps
| Step No. | Reaction Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyridine ring functionalization | Halogenation (e.g., bromination), then amination with 1-amino-2-methylpropan-2-yl | Introduces aminoalkyl substituent |
| 2 | Protection of amine group | tert-Butyl carbamate (Boc) protection under mild base conditions | Protects amine as carbamate |
| 3 | Coupling with thiazole derivative | Mixing neutral starting materials with triethylamine, stirring at 50-60 °C for 3-8 hours | Forms thiazolylcarbamate linkage |
| 4 | Purification and characterization | Cooling, extraction, chromatography, NMR, HPLC | Obtains high purity product (>99%) |
Analytical Data Supporting Preparation
- NMR Spectroscopy : Both ^1H and ^13C NMR spectra confirm the structure and purity of the final compound, showing characteristic chemical shifts for the tert-butyl group, pyridine, thiazole, and amino substituents.
- HPLC : High-performance liquid chromatography is used to monitor reaction progress and purity, with retention times consistent with the desired compound and purity >99%.
- Temperature and Time Optimization : Reaction times between 3 to 8 hours at controlled temperatures yield optimal conversion and purity.
Q & A
Q. What are the recommended safety protocols for handling tert-butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate in laboratory settings?
Methodological Answer:
- Respiratory Protection: Use NIOSH-approved respirators (e.g., N95) if airborne concentrations exceed permissible limits. Local exhaust ventilation is advised to minimize inhalation risks .
- Skin/Eye Protection: Wear nitrile gloves (≥0.11 mm thickness) and safety goggles. In case of contact, rinse immediately with water for 15 minutes and seek medical attention .
- Storage: Store in a cool, dry place away from ignition sources. Avoid contact with incompatible materials like strong oxidizers or acids .
- First Aid: If ingested, do NOT induce vomiting. Administer activated charcoal (1 g/kg body weight) under medical supervision .
Q. How can researchers synthesize and characterize this compound?
Methodological Answer:
- Synthesis Route:
- Coupling Reaction: React 4-methylthiazole-2-carbamate with 2-(1-amino-2-methylpropan-2-yl)pyridin-4-ylboronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C, 12h) .
- Protection: Introduce the tert-butyl carbamate group using Boc anhydride in THF with DMAP catalysis .
- Characterization:
- NMR: Confirm regioselectivity via ¹H NMR (e.g., pyridine protons at δ 8.2–8.5 ppm; tert-butyl group at δ 1.3 ppm).
- Mass Spectrometry: Use ESI-MS to verify molecular weight (calculated for C₁₈H₂₅N₃O₂S: 355.18 g/mol).
- HPLC: Purity assessment (>95%) with a C18 column (acetonitrile/water gradient) .
Q. What analytical techniques are critical for assessing the compound’s stability and solubility?
Methodological Answer:
- Stability Testing:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >150°C indicates thermal stability).
- Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via HPLC .
- Solubility Profiling:
- Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax ~260 nm) .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s reactivity in catalytic systems or biological targets?
Methodological Answer:
- Catalytic Applications:
- Screen under Heck coupling conditions (Pd(OAc)₂, PPh₃, K₂CO₃ in DMF) to assess pyridine-thiazole coordination efficacy. Monitor reaction progress via GC-MS .
- Biological Target Studies:
- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize residues with hydrogen bonding (e.g., pyridine N → Lys721) .
- Enzyme Assays: Conduct fluorescence-based kinase inhibition assays (IC₅₀ determination) using ATP-conjugated probes .
Q. How can researchers resolve contradictions in stability data across different studies?
Methodological Answer:
- Orthogonal Validation:
- Compare TGA (thermal stability) with accelerated stability studies (40°C/75% RH for 4 weeks). Discrepancies may arise from humidity sensitivity, requiring controlled storage .
- Use LC-MS to identify degradation products (e.g., tert-butyl group hydrolysis to carboxylic acid).
- Statistical Analysis: Apply ANOVA to batch-to-batch variability data (n=5 batches). Significant differences (p<0.05) suggest synthesis protocol inconsistencies .
Q. What computational strategies are suitable for modeling the compound’s electronic structure and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to predict redox behavior (e.g., gap <3 eV suggests semiconductor potential) .
- Molecular Dynamics (MD): Simulate solvation in explicit water (TIP3P model) for 100 ns to analyze conformational stability of the tert-butyl group .
Q. How to address discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). Low free fraction (<5%) or rapid clearance (t₁/₂ <1h) may explain reduced in vivo efficacy .
- Toxicity Screening: Use zebrafish embryos (FET assay) to correlate in vitro cytotoxicity (IC₅₀) with developmental abnormalities (e.g., EC₅₀ differences >10-fold suggest off-target effects) .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
